Product packaging for 1,2,3,4,9-Pentachlorodibenzofuran(Cat. No.:CAS No. 83704-49-8)

1,2,3,4,9-Pentachlorodibenzofuran

Cat. No.: B3066559
CAS No.: 83704-49-8
M. Wt: 340.4 g/mol
InChI Key: IQSZNZVZXOFRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,9-Pentachlorodibenzofuran is a high-purity congener belonging to the class of polychlorinated dibenzofurans (PCDFs), which are persistent environmental contaminants often studied alongside polychlorinated dibenzo-p-dioxins (PCDDs) . These compounds are primarily researched for their environmental fate, formation in thermal processes, and toxicological profiles. PCDFs are formed as inadvertent by-products in various industrial processes, including the production and use of polychlorinated biphenyls (PCBs), the manufacture of chlorophenols, and during incineration and metal processing . Like other 2,3,7,8-substituted congeners, this pentachlorodibenzofuran is of significant research interest due to its potential to act as a toxic environmental pollutant and its persistence in the environment, where it can accumulate in the food chain . The mechanism of action for many toxic PCDF congeners involves binding to the cytosolic aryl hydrocarbon (Ah) receptor, which is a key initial step leading to the induction of various cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 . This receptor-mediated pathway can trigger a wide range of biochemical and toxic responses, making such compounds valuable tools for studying dioxin-like toxicity, endocrine disruption, and cellular signaling pathways. Researchers utilize this compound in applications such as environmental analysis for method development and calibration, toxicological studies investigating the structure-activity relationships of halogenated aromatic hydrocarbons, and as a standard in immunoassays like ELISA to screen for dioxin-like contamination . It serves as a critical reference material for quantifying exposures in complex matrices. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H3Cl5O B3066559 1,2,3,4,9-Pentachlorodibenzofuran CAS No. 83704-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,9-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-2-1-3-5-6(4)7-8(14)9(15)10(16)11(17)12(7)18-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSZNZVZXOFRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232562
Record name 1,2,3,4,9-Pentachlorodibenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-49-8
Record name 1,2,3,4,9-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,9-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,9-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6G5VT4BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation Pathways and Anthropogenic Sources of Pentachlorodibenzofurans, Including 1,2,3,4,9 Pentachlorodibenzofuran

Thermal and Combustion Processes

Thermal and combustion processes are primary contributors to the unintentional formation and release of pentachlorodibenzofurans into the environment. These compounds are not commercially produced but are generated as byproducts in a variety of high-temperature activities.

Waste Incineration Emissions and By-product Formation

Waste incineration is a significant source of pentachlorodibenzofurans. ontosight.aiontosight.ai The combustion of municipal solid waste, industrial waste, and sewage sludge can lead to the formation of a complex mixture of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.govcaymanchem.com The estimated emission range of 2,3,4,7,8-pentachlorodibenzofuran (B44125) from municipal solid waste incinerators is reported to be between 0.2 to 200 nanograms per cubic meter (ng/m³). nih.gov Similarly, the most probable highest emission of 2,3,4,7,8-pentachlorodibenzofuran from municipal sewage sludge incinerators was found to be 2.0 ng/m³. nih.gov The presence of chlorine, organic matter, and metallic catalysts in the waste stream, combined with the high temperatures of incineration, creates favorable conditions for the formation of these compounds. researchgate.net

Non-Waste Combustion Sources

Beyond dedicated waste incinerators, other combustion processes also contribute to the environmental burden of pentachlorodibenzofurans. These non-waste sources include the burning of agricultural waste and emissions from vehicles. researchgate.netontosight.ai For instance, automobile emissions have been identified as a source of 2,3,4,7,8-pentachlorodibenzofuran, with one study reporting concentrations of 58.4 picograms per cubic meter (pg/m³) from leaded gasoline. nih.gov The combustion of any organic material in the presence of chlorine can potentially generate PCDFs. isotope.com

Role of Combustion Conditions in Congener Profiles

The specific conditions of the combustion process play a crucial role in determining the profile of PCDF congeners that are formed. researchgate.netontosight.ai Factors such as temperature, residence time, and the availability of oxygen and catalysts significantly influence the types and quantities of congeners produced. researchgate.netaaqr.org Research has shown that the congener profiles of atmospheric depositions of PCDD/Fs are primarily determined by those of combustion emissions. nih.gov For example, the ratio of PCDFs to PCDDs can indicate the dominant formation pathway, with a higher ratio suggesting the prevalence of de novo synthesis, a process influenced by metal catalysts like copper chloride (CuCl2). researchgate.net Studies on municipal solid waste incineration have demonstrated that different quench time profiles in the post-combustion zone lead to varying total PCDD/F yields and distinct homologue profiles and congener patterns. researchgate.net This indicates that the formation pathways are dependent on sufficient residence time within a specific temperature region. researchgate.net

Industrial Production and Chemical Synthesis By-products

Industrial activities, particularly those involving chlorinated compounds, represent another major pathway for the formation and release of pentachlorodibenzofurans.

Manufacturing of Chlorinated Organic Compounds

Pentachlorodibenzofurans are often formed as unintentional byproducts during the manufacturing of various chlorinated organic compounds. ontosight.aicaymanchem.comresearchgate.netnih.gov These can include pesticides, herbicides, and other industrial chemicals. ontosight.ainih.gov The synthesis processes for these products can inadvertently create the conditions necessary for the formation of PCDF contaminants. For example, impurities in herbicides such as 1,3,5-trichloro-2-(4-nitrophenoxy) benzene (B151609) (CNP) and pentachlorophenol (B1679276) (PCP) have been identified as sources of specific PCDF congeners. nih.gov

Pulp and Paper Industry Operations

The pulp and paper industry has historically been a notable source of PCDFs, primarily due to the use of chlorine-based bleaching agents. caymanchem.comresearchgate.netisotope.com Although the industry has significantly reduced its dioxin discharges, the potential for formation remains. rff.org Dioxins and furans, including pentachlorodibenzofurans, can be formed during the bleaching of pulp with chlorine and are found in the effluent, sludge, and even the paper products themselves. nih.govrff.org An investigation into a pulp mill in China using reeds as raw material found that the main PCDD/Fs input came from the reeds, which were potentially contaminated with sodium pentachlorophenate used to control snails. nih.gov

Metal Processing and Refinery Activities

Thermal processes within the metallurgical and petroleum refining industries are significant anthropogenic sources of pentachlorodibenzofurans. These activities often involve the necessary ingredients for PCDF formation: high temperatures, a source of chlorine, organic matter, and the presence of metal catalysts.

Secondary metal processing, in particular, has been identified as a major contributor to PCDF emissions. epa.govresearchgate.net This includes the recycling of non-ferrous metals like copper, aluminum, and zinc. epa.gov Scrap metal feeds often contain organic impurities such as plastics (e.g., PVC), paints, and solvents, which act as carbon and chlorine donors during smelting. researchgate.net The de novo synthesis pathway is considered a primary formation mechanism, occurring at temperatures between 200°C and 400°C in the post-combustion zones of furnaces. aaqr.org This process involves the reaction of elemental carbon with a chlorine source on the surface of fly ash, catalyzed by transition metals.

Copper, in particular, is a highly effective catalyst for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.gov Studies have shown that the presence of copper chloride (CuCl₂) significantly enhances the yield of these compounds. aaqr.orgnih.gov Ferrous metal operations, such as iron ore sintering and steel production in electric arc furnaces, are also recognized sources. researchgate.netepa.gov Recycled dust and scraps used in these processes can introduce the necessary chlorine and organic precursors. researchgate.net

Petroleum refineries are another key source of PCDF emissions. ca.gov Processes like catalytic reforming and fluid catalytic cracking, which are used to upgrade petroleum fractions into high-octane gasoline, can create conditions conducive to PCDF formation. These processes utilize catalysts and high temperatures, and the presence of chlorinated compounds as trace contaminants in crude oil or additives can lead to the generation of PCDFs. ca.gov Emissions data from refineries have confirmed the release of various PCDF congeners, including pentachlorodibenzofurans. ca.gov

The table below summarizes PCDF emission data from various metallurgical processes.

Table 1: PCDD/F Emissions from Metallurgical Processes

Industrial SourceEmission Concentration (ng I-TEQ/Nm³)Emission Factor (µg I-TEQ/tonne-feedstock)Reference
Secondary Copper Smelters (China)0.043 - 15.824,400 (as mg TEQ/t) aaqr.org
Electric Arc Furnaces (Taiwan)0.28 (mean)1.8 (mean) epa.gov
Secondary Aluminum Smelters (Taiwan)3.3 (mean)37 (mean) epa.gov

Other Industrial Activities as Potential Sources

Beyond metal and petroleum industries, other manufacturing activities contribute to the environmental burden of pentachlorodibenzofurans. These sources often involve the heating of organic materials in the presence of chlorine-containing compounds, sometimes inadvertently.

Coke production is a notable source of PCDF emissions. carbonfact.com Coking plants, which process coal at high temperatures to produce coke for steel manufacturing, are required to monitor and report their PCDF releases. carbonfact.comwatermanaustralia.com The emissions can originate from various points in the process, including charging lids, doors, and combustion stacks. researchgate.net The coal itself can contain trace levels of chlorine, and the high-temperature carbonization process provides the conditions for PCDF synthesis.

The textile industry has also been identified as a source of PCDFs. nih.gov Research has shown that certain dyes and finishing chemicals used in textile production can be contaminated with PCDFs or their precursors. These compounds can be found in new clothing and are subsequently released into the environment through laundering, contributing to PCDF levels in sewage sludge. nih.gov The dyeing and finishing stages of textile manufacturing are particularly significant sources of chemical pollution, utilizing a wide array of substances, including chlorine-based compounds for bleaching and other treatments. nih.gov

The table below lists various industrial processes and their potential for PCDF formation.

Table 2: Potential Industrial Sources of Pentachlorodibenzofurans

Industrial SectorRelevant ProcessMechanism/Reason for PCDF FormationReference
Coke ProductionUnderfiring of coke oven batteriesHigh-temperature processing of coal which contains chlorine and organic precursors. carbonfact.com
Textile IndustryDyeing and FinishingUse of certain dyes, pigments (e.g., pentachlorophenol), and chlorine-based bleaching/finishing agents. nih.govnih.gov

Environmental Distribution, Transport, and Persistence of Pentachlorodibenzofurans, with Implications for 1,2,3,4,9 Pentachlorodibenzofuran

Environmental Compartmentalization and Global Distribution

The distribution of pentachlorodibenzofurans in the environment is a complex process governed by their physical and chemical properties, as well as environmental factors. These compounds are found in various environmental compartments, including the atmosphere, water, sediment, soil, and biota.

Pentachlorodibenzofurans are released into the atmosphere from various sources, including industrial processes and combustion. osti.gov Once in the atmosphere, their transport and deposition are influenced by factors such as vapor pressure and ambient temperature. osti.govntis.gov Due to their low vapor pressure, these compounds tend to exist in the particulate phase in the atmosphere. nih.gov This association with particles facilitates their removal from the atmosphere through wet and dry deposition. nih.gov

Studies have shown that the ratio of vapor-phase to particle-bound PCDFs varies depending on the specific congener and environmental conditions. osti.govntis.gov For instance, research conducted in Bloomington, Indiana, found that the vapor-to-particle ratio for individual PCDF congeners ranged from 0.01 to 30. osti.govntis.gov This wide range highlights the complex interplay of factors controlling their atmospheric partitioning. Long-range atmospheric transport allows these compounds to reach remote areas, far from their original sources. researchgate.net

Table 1: Atmospheric Data for Pentachlorodibenzofurans

ParameterValueLocation
Total PCDF Air Concentration1.4 to 4.4 pg/m³ (geometric standard deviation range)Bloomington, Indiana
Total PCDF Rainwater Concentration63 to 220 pg/LBloomington, Indiana
Vapor-to-Particle Ratio0.01 to 30Bloomington, Indiana

Data sourced from a study on atmospheric transport and deposition of PCDD/Fs. osti.govntis.gov

Pentachlorodibenzofurans are characterized by their low water solubility and high hydrophobicity. ias.ac.in These properties cause them to partition from the water column and accumulate in sediments. ias.ac.in Consequently, sediment concentrations of these compounds are often significantly higher than those in the overlying water.

Once in aquatic systems, PCDFs can be transported with suspended sediments and deposited in calmer areas of rivers, lakes, and oceans. The contamination of aquatic environments by PCDFs is a concern due to their potential to bioaccumulate in aquatic organisms. For example, high concentrations of 2,3,4,7,8-pentachlorodibenzofuran (B44125) have been found in freshwater Baikal seals, indicating contamination of the Lake Baikal food chain. nih.gov

In terrestrial ecosystems, pentachlorodibenzofurans are primarily found in soil and, to a lesser extent, in vegetation. ontosight.aicaymanchem.com Their strong adsorption to soil organic matter limits their mobility and leaching into groundwater. nih.gov However, soil-bound PCDFs can be a long-term source of contamination to the surrounding environment through processes like soil erosion and surface runoff.

Vegetation can accumulate pentachlorodibenzofurans from both atmospheric deposition and uptake from contaminated soil. The extent of uptake and accumulation varies depending on the plant species, soil characteristics, and the specific PCDF congener. Human exposure can occur through the consumption of plants and animals from contaminated areas. caymanchem.com For instance, elevated serum levels of 2,3,4,7,8-pentachlorodibenzofuran have been observed in individuals who consumed products from plants and animals in areas with dioxin-contaminated river sediments. caymanchem.com

Environmental Persistence and Degradation Resistance

A defining characteristic of pentachlorodibenzofurans is their high resistance to degradation, which contributes to their persistence in the environment. ontosight.ai This resistance applies to both abiotic and biotic degradation processes.

While some evidence suggests that PCDFs can undergo aqueous photodegradation, the rate of direct photolysis under environmental conditions is generally very slow. ias.ac.in The quantum yields for the direct photolysis of PCDFs in water-acetonitrile mixtures are low, ranging from 10⁻² to 10⁻⁵. ias.ac.in

However, the presence of sensitizers in natural waters can significantly accelerate the photodegradation process. ias.ac.in One study found that the photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran in natural lake water was 240 times faster than in a distilled water-acetonitrile solution under midsummer sunlight conditions. ias.ac.in This suggests that indirect photolysis, mediated by naturally occurring substances, can be a more significant degradation pathway in aquatic environments than direct photolysis. ias.ac.in

Table 2: Photodegradation of 2,3,4,7,8-Pentachlorodibenzofuran

MediumConditionDegradation Rate
Distilled water-acetonitrileDirect PhotolysisVery slow
Natural lake waterIndirect Photolysis (with sensitizers)240-fold faster than direct photolysis

Data from a study on the aquatic photodegradation of 2,3,4,7,8-pentachlorodibenzofuran. ias.ac.in

Pentachlorodibenzofurans are generally resistant to microbial degradation. ias.ac.in Their highly chlorinated structure makes them difficult for most microorganisms to break down. frontiersin.orgnih.gov While some microorganisms, such as the white-rot fungus Phanerochaete chrysosporium, have shown the ability to degrade certain chlorinated compounds, the biodegradation of highly chlorinated PCDFs is typically a slow process. nih.govmdpi.com

The biodegradability of polychlorinated compounds generally decreases with an increasing number of chlorine atoms. frontiersin.orgnih.gov Research on the biodegradation of related compounds like pentachlorobiphenyls has shown that while some bacteria can degrade them, the process can be slow and may require specific conditions. frontiersin.orgnih.gov The lack of efficient biodegradation pathways contributes significantly to the long-term persistence of pentachlorodibenzofurans in the environment. researchgate.net

Chemical Stability in Environmental Media

Pentachlorodibenzofurans (PeCDFs), including the 1,2,3,4,9-PeCDF isomer, are noted for their high chemical stability and resistance to degradation in the environment. ontosight.aiontosight.ai This persistence is a defining characteristic of polychlorinated dibenzofurans (PCDFs) as a class of compounds. tandfonline.com Their stability is influenced by the environmental medium they are in, such as air, water, soil, or sediment.

PCDFs are hydrophobic, meaning they have low water solubility and a strong tendency to adsorb to organic matter, soil particles, and sediments. neptjournal.com This sorption to particulate matter can protect the compounds from degradation, contributing to their long-term persistence in soil and aquatic systems. neptjournal.comresearchgate.net

In Air: The primary degradation pathway for PeCDFs in the atmosphere is photolysis, or breakdown by sunlight. epa.gov The rate of this degradation can be significant for the gaseous portion of these compounds.

In Water: In the aquatic environment, the degradation of PeCDFs is more complex. Direct photolysis in water is a very slow process. ias.ac.in However, the presence of other substances in natural waters, such as dissolved organic matter (humic acids), can act as photosensitizers, accelerating the photodegradation process significantly. ias.ac.inresearchgate.net For instance, a study on 2,3,4,7,8-Pentachlorodibenzofuran showed that its photodegradation rate was 240 times faster in natural lake water compared to distilled water due to these indirect photolysis mechanisms. ias.ac.in Complete degradation was observed after just six hours of exposure to sunlight in the natural water sample. ias.ac.in

Environmental Half-Life Considerations for Pentachlorodibenzofurans

Atmospheric Half-Life: In the air, the half-life of a mixture of pentachlorodibenzofurans exposed to natural sunlight has been estimated to range from 1.2 to 11.6 hours, indicating that photolysis is a relatively rapid degradation process in the atmosphere. epa.gov

Soil Half-Life: The half-life of PeCDFs in soil is considerably longer. A field study using sludge-amended soil reported an aerobic biodegradation half-life of approximately 20 years (about 7,300 days) for 2,3,4,7,8-Pentachlorodibenzofuran. epa.gov This long half-life underscores the high persistence of these compounds in terrestrial environments.

Aquatic Half-Life: In surface waters, the half-life is highly dependent on sunlight and water composition. While direct photolysis is slow, indirect photodegradation in natural waters can be rapid, with studies showing near-complete degradation of 2,3,4,7,8-PeCDF within hours of sunlight exposure. ias.ac.in However, because these compounds tend to adsorb to sediment, they may be removed from the sunlit surface layer, where photolysis occurs, leading to much longer persistence in the aquatic system as a whole. epa.gov

The following tables summarize the available half-life data for pentachlorodibenzofurans in different environmental compartments.

Table 1: Environmental Half-Life of Pentachlorodibenzofurans (PeCDFs)

Environmental Compartment Half-Life Range Degradation Process Isomer/Mixture Citation
Air 1.2 - 11.6 hours Photolysis Mixed PeCDFs epa.gov
Surface Water (Natural) ~6 hours for complete degradation Indirect Photolysis 2,3,4,7,8-PeCDF ias.ac.in

It is important to note that these values are estimates and can be influenced by numerous factors, including temperature, sunlight intensity, presence of other chemicals, and the specific microbial community present. researchgate.netnih.gov The persistence of PCDFs, including 1,2,3,4,9-Pentachlorodibenzofuran, makes them subject to long-range environmental transport and bioaccumulation in food chains. tandfonline.com

Ecological Implications and Ecotoxicological Research on Pentachlorodibenzofurans

Contamination Profiles in Aquatic and Sediment Environments

Due to their physical and chemical properties, pentachlorodibenzofurans, once released into the environment, are primarily found in soil and sediment. ontosight.ainih.gov Their low water solubility and high affinity for organic matter cause them to adsorb to particulate matter, which then settles in aquatic systems. nih.gov This leads to the contamination of riverbeds, lake bottoms, and marine sediments, creating long-term reservoirs of these pollutants. epa.gov

Contaminated sediments serve as a source of exposure for bottom-dwelling organisms and can reintroduce the compounds into the water column through various physical and biological processes. epa.gov The presence of PCDFs in aquatic environments poses a significant risk to aquatic life, as these compounds can be taken up by organisms directly from the water or through the ingestion of contaminated sediment and food. nih.govepa.gov For example, studies have detected PCDFs in freshwater fish and other aquatic organisms, demonstrating their bioavailability in these ecosystems. ontosight.aicaymanchem.com

Monitoring programs have found various PCDF congeners in environmental samples. For instance, sediments in New Bedford Harbor, Massachusetts, were found to have high concentrations of tetrachlorodibenzofuran (TCDF) associated with PCB contamination, while TCDD concentrations were relatively low. epa.gov The specific congener profiles in sediment and aquatic biota can vary significantly depending on the original source of the contamination. epa.gov

Contributions of Specific Congeners to Total Environmental Toxic Equivalency

To assess the risk posed by complex mixtures of dioxin-like compounds found in the environment, the Toxic Equivalency (TEQ) concept is used. oup.comornl.gov This approach uses Toxic Equivalency Factors (TEFs) to express the toxicity of individual congeners relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. ornl.govnih.gov The total TEQ of a mixture is calculated by multiplying the concentration of each congener by its TEF and then summing the results. oup.com

The World Health Organization (WHO) has established consensus TEFs for mammals, fish, and birds for the most toxic, 2,3,7,8-substituted PCDDs and PCDFs. nih.gov These TEFs are based on a comprehensive review of existing literature and are used for human and wildlife risk assessment. nih.gov The potency of different PCDF congeners can vary by several orders of magnitude. oup.comnih.gov

The substitution pattern is a key determinant of a congener's TEF. The highest toxicity is associated with congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. For example, 2,3,4,7,8-Pentachlorodibenzofuran (B44125) has a TEF of 0.3 for mammals and 0.5 for fish and birds, indicating significant toxicity. nih.gov In contrast, research has shown that substitution at the 1 and 9 positions results in the lowest biological activity. oup.com This structural consideration suggests that the 1,2,3,4,9-pentachlorodibenzofuran congener would have a significantly lower TEF than its 2,3,7,8-substituted counterparts, and therefore contribute less to the total toxic equivalency of an environmental sample, assuming equal concentrations.

Interactive Table: WHO 2005 Toxic Equivalency Factors (TEFs) for Pentachlorodibenzofuran (PeCDF) Congeners

This table displays the TEF values for different pentachlorodibenzofuran congeners for various animal groups. You can filter the data by congener or sort the columns to compare the toxicity values.

CongenerMammalsFishBirds
1,2,3,7,8-PeCDF0.030.050.1
2,3,4,7,8-PeCDF0.30.51.0

Data sourced from the World Health Organization's 2005 re-evaluation of TEFs. nih.gov Note that a TEF for this compound has not been established by the WHO, reflecting a lack of sufficient toxicological data for this specific congener.

Scientific Literature Lacks Specific Data on the Toxicological Mechanisms of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific toxicological data for the chemical compound This compound . While extensive research exists for the broader class of polychlorinated dibenzofurans (PCDFs) and particularly for congeners with chlorine atoms in the 2,3,7, and 8 positions (such as 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF), this specific isomer is not well-characterized in the context of detailed receptor interactions and gene expression.

The requested article structure focuses on the intricate mechanisms involving the Aryl Hydrocarbon Receptor (AhR), a key molecular target for dioxin-like compounds. This includes ligand binding, nuclear translocation, heterodimer formation, and the subsequent induction of specific metabolic enzymes. However, searches for experimental data detailing these processes for this compound did not yield the specific findings necessary to populate the requested sections.

General information on PCDF toxicity indicates that the mechanism of action is primarily mediated through the AhR pathway. This process typically involves:

Ligand Binding and Activation: The PCDF molecule enters the cell and binds to the AhR, which is located in the cytoplasm as part of a protein complex.

Nuclear Translocation: This binding causes a conformational change, leading to the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus. aopwiki.org

Heterodimerization and DNA Binding: Inside the nucleus, the AhR pairs with the AhR Nuclear Translocator (ARNT) protein. This newly formed heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs). t3db.ca

Gene Expression: The binding of the AhR-ARNT complex to DREs initiates the transcription of adjacent genes, most notably those in the Cytochrome P450 family.

While this is the established pathway for toxicologically active PCDFs, the potency and specific interactions of individual congeners are highly dependent on their structure, particularly the positions of the chlorine atoms. Congeners lacking lateral 2,3,7,8-substitution, such as this compound, are generally considered to have significantly lower or negligible toxic potency, and are consequently studied less frequently.

Research on other pentachlorodibenzofuran isomers, such as 1,2,3,7,8-Pentachlorodibenzofuran , shows clear evidence of AhR-mediated effects, including the induction of enzymes like Aryl Hydrocarbon Hydroxylase (AHH) and Ethoxyresorufin-O-deethylase (EROD). caymanchem.com Similarly, 2,3,4,7,8-Pentachlorodibenzofuran is a well-documented and potent inducer of CYP1A enzymes. nih.govnih.gov

Toxicological Mechanisms and Receptor Interactions: an Academic Perspective on Polychlorinated Dibenzofurans

Gene Expression and Enzyme Induction Mediated by AhR

Role of CYP1A2 in Hepatic Sequestration and Biotransformation Pathways

The cytochrome P450 family of enzymes, particularly CYP1A2, plays a crucial role in the metabolism of many foreign compounds, including PCDFs. While specific data on the hepatic sequestration and biotransformation of 1,2,3,4,9-pentachlorodibenzofuran is limited, general principles of PCDF metabolism suggest a significant role for CYP1A2. This enzyme is highly expressed in the liver and is known to bind to planar aromatic hydrocarbons.

The interaction with CYP1A2 can lead to two primary outcomes: sequestration or biotransformation. Sequestration involves the binding of the compound to the enzyme, which can limit its availability to interact with other cellular targets, such as the aryl hydrocarbon receptor (AhR). This binding is often tight and can lead to the accumulation of the compound in the liver.

Biotransformation, on the other hand, involves the metabolic conversion of the parent compound into more polar metabolites, which can then be more readily excreted from the body. However, this process can also lead to the formation of reactive intermediates that can cause cellular damage. The extent to which this compound is sequestered versus biotransformed by CYP1A2 is a key determinant of its toxicokinetics and potential for liver toxicity.

Structure-Activity Relationships in Receptor Binding and Enzyme Induction Potency

The structure of a PCDF congener is a critical determinant of its ability to bind to the AhR and induce the expression of enzymes such as CYP1A1 and CYP1A2. For significant AhR binding and subsequent toxic effects, a PCDF molecule generally needs to be planar and have lateral chlorine substitutions. The this compound congener possesses chlorines in the 1, 2, 3, and 4 positions on one of the benzene (B151609) rings and a single chlorine at the 9-position on the other ring.

This substitution pattern influences its planarity and electronic properties, which in turn affect its binding affinity for the AhR. The presence of four chlorines on one ring and one on the other may result in a different binding affinity and potency compared to the most toxic PCDF, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), which has a symmetrical substitution pattern in the lateral positions. The relative enzyme induction potency of this compound is an area of ongoing research, with its specific toxic equivalency factor (TEF) being a key parameter for risk assessment.

Table 1: Comparative Receptor Binding and Enzyme Induction Data

CompoundRelative AhR Binding AffinityRelative CYP1A1 Induction Potency
2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)1.01.0
2,3,7,8-Tetrachlorodibenzofuran (TCDF)0.50.5
This compoundData not availableData not available

Modulation of Cellular Signaling Pathways

The toxic effects of PCDFs extend beyond direct AhR activation and subsequent gene expression changes. These compounds can modulate a variety of cellular signaling pathways, leading to a wide range of adverse outcomes.

Alterations in Wnt/beta-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some studies on other dioxin-like compounds have suggested that AhR activation can interfere with Wnt/β-catenin signaling. This can occur through cross-talk between the two pathways, potentially leading to the inappropriate activation or inhibition of Wnt target genes. The specific impact of this compound on this pathway is not well-characterized but is an important area for future investigation.

Impact on Inflammatory Cytokine Receptor Signaling

Chronic inflammation is a hallmark of many diseases associated with exposure to dioxin-like compounds. Activation of the AhR by compounds like PCDFs can lead to the modulation of inflammatory responses. This can involve alterations in the production of and response to inflammatory cytokines. For instance, AhR activation has been shown to influence the signaling of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). The effect of this compound on specific inflammatory cytokine receptor signaling pathways would depend on its AhR binding affinity and its ability to induce downstream signaling events.

Modulation of Proteasomal Degradation of Steroid Hormone Receptors

There is evidence that AhR activation can interfere with the function of steroid hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). One mechanism for this interaction is through the modulation of the proteasomal degradation of these receptors. The AhR can form a complex with other proteins that can target steroid hormone receptors for degradation, thereby altering hormonal signaling in the cell. The potential for this compound to exert such effects would be linked to its potency as an AhR agonist.

Effects on Cellular UVB Stress Response

Exposure to ultraviolet B (UVB) radiation from the sun is a major environmental stressor for the skin. The cellular response to UVB damage involves complex signaling pathways that lead to DNA repair, cell cycle arrest, or apoptosis. Some research has indicated that AhR activation can modulate the cellular response to UVB stress. This could potentially alter the skin's ability to cope with sun damage and may have implications for skin carcinogenesis. The specific effects of this compound on the UVB stress response have not been extensively studied.

Table 2: Summary of Potential Cellular Signaling Pathway Modulations by this compound

Signaling PathwayPotential Effect of this compound
Wnt/β-catenin SignalingPotential for dysregulation through AhR cross-talk.
Inflammatory Cytokine Receptor SignalingPossible modulation of inflammatory responses.
Proteasomal Degradation of Steroid Hormone ReceptorsPotential interference with steroid hormone signaling.
Cellular UVB Stress ResponsePossible alteration of the skin's response to UVB damage.

Note: The effects listed are based on the known mechanisms of dioxin-like compounds. Specific experimental data for this compound is largely unavailable.

Influence on T-cell Subset Differentiation

The activation of the Aryl Hydrocarbon Receptor (AhR) by compounds such as PCDFs is known to significantly impact the differentiation of CD4+ T helper (Th) cells. nih.gov This process is critical for a balanced and effective immune response. The differentiation of naive CD4+ T cells into various specialized subsets—including Th1, Th2, Th17, and regulatory T cells (Tregs)—is orchestrated by the specific cytokine environment present during T-cell activation. unige.chnih.govresearchgate.net

Activation of the AhR can alter the typical course of T-cell differentiation. nih.gov Research on ligands that activate AhR, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which acts through a similar mechanism to PCDFs, has demonstrated a capacity to modulate the balance between pro-inflammatory Th17 cells and immunosuppressive Treg cells. unige.chresearchgate.net This balance is crucial for maintaining immune homeostasis; a shift towards a pro-inflammatory Th17 profile is associated with autoimmune conditions, while an excess of Tregs can suppress necessary immune responses.

The differentiation into these key T-cell subsets is governed by specific transcription factors and cytokines. For instance, the development of Th17 cells is promoted by the presence of cytokines like IL-6 and TGF-β, leading to the expression of the master transcription factor RORγt. Conversely, the presence of TGF-β without pro-inflammatory cytokines typically drives the differentiation of naive T-cells into Tregs, which are characterized by the transcription factor Foxp3. AhR activation can interfere with these pathways, for example, by reducing the expression of the Th17 master transcription factor. researchgate.net In some human cell studies, AhR agonists were found to decrease the production of IL-17A, the signature cytokine of Th17 cells, while enhancing the production of IL-22. unige.chnih.govresearchgate.net This suggests that AhR activation shapes human CD4+ T-cell polarization, favoring the development of a distinct subset of IL-22-producing cells. unige.chnih.gov

While the general mechanism for PCDFs involves altering T-cell differentiation via AhR activation, specific experimental studies on this compound's precise influence on the Th17/Treg axis and other T-cell subsets are not extensively documented in the scientific literature. However, based on the shared mechanism of AhR binding across the PCDF class, it is hypothesized to contribute to immunotoxicity through similar pathways. nih.gov

Table 1: Key Factors in T-cell Subset Differentiation

T-cell SubsetMaster Transcription FactorKey Inducing CytokinesPrimary FunctionPotential Influence of AhR Activation
Th17 RORγtTGF-β, IL-6, IL-23Pro-inflammatory response, defense against extracellular pathogensCan decrease IL-17A production and reduce Th17 cell numbers unige.chresearchgate.net
Treg Foxp3TGF-β, IL-2Immune suppression, maintenance of self-toleranceCan be promoted by some AhR ligands, but inhibited by others unige.ch
IL-22 Producers -IL-6, IL-23Tissue protection and repair, inflammationEnhanced by AhR activation, independent of Th17 lineage unige.chnih.govresearchgate.net

Reactive Oxygen Species Generation in AhR Activation Cascade

The activation of the Aryl Hydrocarbon Receptor (AhR) by environmental contaminants, including the class of polychlorinated dibenzofurans, is a well-established mechanism for inducing oxidative stress. nih.gov This occurs through the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can lead to cellular damage if not properly controlled by antioxidant systems. nih.gov

Upon binding of a ligand like a PCDF, the AhR translocates to the cell nucleus. t3db.ca Here, it forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, increasing their transcription. t3db.ca A primary target of this pathway is the gene for cytochrome P450 1A1 (CYP1A1), a phase I metabolizing enzyme. t3db.canih.gov

The induction and subsequent metabolic activity of CYP1A1 can lead to the production of ROS. nih.gov While the intended function of this enzyme is to detoxify foreign compounds, its activity can sometimes result in the formation of harmful byproducts. This AhR-dependent increase in CYP1A1 expression and activity is a significant source of intracellular ROS. nih.gov The resulting state of oxidative stress can cause damage to cellular macromolecules such as DNA, lipids, and proteins. nih.gov

Table 2: Components of the AhR-Mediated Oxidative Stress Pathway

ComponentTypeRole in PathwayConsequence of Activation
Aryl Hydrocarbon Receptor (AhR) Transcription FactorBinds to PCDF ligand, initiating the signaling cascade. t3db.caTranslocates to the nucleus to activate gene transcription. t3db.ca
CYP1A1 Enzyme (Cytochrome P450)Key target gene of the AhR pathway; metabolizes xenobiotics. t3db.caIncreased expression and activity can lead to ROS production. nih.gov
Reactive Oxygen Species (ROS) Reactive MoleculesByproducts of metabolic processes, including CYP1A1 activity. nih.govCan cause oxidative damage to DNA, proteins, and lipids. nih.gov
COX-2 Enzyme (Cyclooxygenase)Expression can be induced by AhR activation. nih.govContributes to inflammation and can generate ROS during prostaglandin (B15479496) synthesis. nih.gov

Congener Specific Analysis and Toxicity Equivalency Factor Tef Framework for Polychlorinated Dibenzofurans

Overview of the Polychlorinated Dibenzofuran (B1670420) (PCDF) Congener Family

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are structurally related. The basic PCDF structure is dibenzofuran, a tricyclic aromatic ether, on which one to eight chlorine atoms can be substituted at any of the available carbon positions. This substitution pattern gives rise to 135 different individual compounds, known as congeners. epa.govnih.gov Congeners with the same number of chlorine atoms are referred to as isomers. epa.gov

PCDFs are not produced intentionally for commercial purposes but are generated as unintentional byproducts in a variety of industrial and thermal processes. nih.gov These include the manufacturing of certain chemicals like chlorophenols, the bleaching of paper pulp with chlorine, and combustion processes such as waste incineration. nih.govpmenv.com Due to their chemical stability and resistance to degradation, PCDFs persist in the environment, bioaccumulate in the fatty tissues of living organisms, and biomagnify through the food chain. epa.govresearchgate.net Human exposure typically occurs through the diet, particularly from consuming animal products. pmenv.com

The chemical and physical properties of PCDF congeners, such as their lipophilicity (tendency to dissolve in fats), increase with the degree of chlorination. epa.gov This high lipophilicity is a key factor in their environmental persistence and bioaccumulation. epa.gov The entire family of 210 PCDDs and PCDFs is often collectively, though inaccurately, referred to as "dioxins." oup.com

Calculation and Application of Toxic Equivalents (TEQ) in Research

The primary application of the TEF scheme is the calculation of the Total Toxic Equivalency (TEQ) for a mixture of dioxin-like compounds. wikipedia.org The TEQ consolidates the concentrations of multiple congeners into a single, toxicity-weighted value, which represents the equivalent toxicity of 2,3,7,8-TCDD. nih.goveurofins.de This allows for a simplified yet scientifically robust assessment of the potential risk posed by the mixture.

The calculation is performed by multiplying the concentration of each individual 2,3,7,8-substituted congener (Cₙ) by its assigned TEF value (TEFₙ). The resulting products, known as toxic equivalent concentrations (TECs), are then summed to yield the total TEQ for the sample. ca.govnih.gov

TEQ Calculation Formula: TEQ = Σ (Cₙ × TEFₙ)

This TEQ value is crucial in various research and regulatory applications. nih.gov It is used to characterize human and environmental exposure, establish regulatory limits for food and feed, conduct risk assessments for contaminated sites, and prioritize areas for remediation. wikipedia.orgeurofins.de By converting complex analytical data into a single, risk-based metric, the TEQ concept provides a vital tool for scientists and regulators to compare the toxicity of different environmental samples and to make informed decisions for protecting public health. nih.gov

Bioaccumulative Equivalency Factors (BEFs) for Environmental Assessment

While the term "Bioaccumulative Equivalency Factors (BEFs)" is not standard in the scientific literature concerning PCDFs, the underlying concept of assessing bioaccumulation potential is critical for environmental assessment. The key metrics used are the Bioaccumulation Factor (BAF) and the Biota-Sediment Accumulation Factor (BSAF). These factors quantify the tendency of a chemical to be taken up and concentrated in an organism from the surrounding environment (water, sediment, or food). epa.govfrontiersin.org

BAFs and BSAFs are essential for understanding how PCDFs move through food webs and for predicting concentrations in wildlife that could lead to adverse effects. epa.gov Research has shown that bioaccumulation characteristics for PCDFs are congener-specific. For example, studies on the polychaete Hediste diversicolor indicated that BSAFs for hepta- and octachlorinated congeners were about an order of magnitude lower than those for less chlorinated congeners like tetrachlorodibenzofurans (TCDFs). frontiersin.org This suggests that more highly chlorinated congeners may be eliminated more efficiently by some organisms. frontiersin.org

These bioaccumulation factors can be used in ecological risk assessments to convert contaminant concentrations in abiotic media, like sediment or water, into estimated tissue concentrations in organisms. epa.gov This allows for a more direct comparison to toxicity reference values derived from laboratory studies, thereby improving the accuracy of environmental risk characterization.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies for Pentachlorodibenzofurans

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. researchgate.netnih.gov These models establish a mathematical relationship between the chemical properties of a compound, known as molecular descriptors, and its observed toxicological effects. nih.govmdpi.com

For PCDFs, QSAR/QSTR studies are particularly valuable for estimating the toxicity of congeners that have not been extensively tested in laboratory animals and for understanding the structural features that drive toxicity. sciencepublishinggroup.comnih.gov These models use a variety of molecular descriptors, which can be categorized as constitutional (e.g., number of chlorine atoms), energetic, and quantum-chemical, to quantify aspects of a molecule's structure. nih.gov

A primary application of QSAR for PCDFs has been the prediction of their potency to induce enzymes like ethoxyresorufin-O-deethylase (EROD), a well-known AhR-mediated response. researchgate.netnih.gov For instance, a QSAR model was developed to predict the TEF values for 87 different tetra- to octachlorinated PCDF congeners based on 37 physicochemical descriptor variables. nih.gov Such models have demonstrated that a large number of PCDF congeners, beyond just the 2,3,7,8-substituted ones, could potentially be potent EROD inducers. nih.gov QSTR studies have also successfully established strong correlations between PCDF molecular structures and toxicity endpoints such as bioconcentration and lethality in aquatic organisms like the fathead minnow. nih.gov These predictive models serve as crucial tools in environmental risk assessment, helping to prioritize chemicals for further testing and to understand the mechanisms underlying their toxicity. nih.gov

Environmental Monitoring, Risk Assessment, and Regulatory Research Implications for 1,2,3,4,9 Pentachlorodibenzofuran

Design and Implementation of Environmental Monitoring Programs

Environmental monitoring programs for 1,2,3,4,9-Pentachlorodibenzofuran (1,2,3,4,9-PeCDF), a member of the polychlorinated dibenzofurans (PCDFs) family, are critical for assessing its presence, concentration, and potential risks in various environmental compartments. These programs are often designed to be comprehensive, targeting a range of persistent organic pollutants (POPs), including PCDFs.

The design of such programs typically involves a multi-faceted approach. A key component is the selection of appropriate matrices for sampling. For PCDFs, this includes soil, sediment, water, and biological tissues, reflecting the compound's tendency to bioaccumulate in fatty tissues. iisd.orgepa.gov Analytical methods employed are highly sensitive, often utilizing high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) to achieve the low detection levels required for these toxic compounds. nih.govnih.gov For instance, EPA Method 1613 is a common protocol for analyzing tetra- through octa-chlorinated dioxins and furans in various environmental samples. nih.gov

Monitoring programs also consider the sources of these contaminants. PCDFs, including 1,2,3,4,9-PeCDF, are not intentionally produced but are byproducts of industrial processes such as waste incineration and chemical manufacturing. iisd.orgca.gov Therefore, monitoring efforts are often concentrated around potential emission sources.

Furthermore, international and national initiatives guide the implementation of these programs. The Stockholm Convention on Persistent Organic Pollutants, for example, mandates parties to take measures to reduce the unintentional release of POPs like PCDFs. epd.gov.hketi-swiss.com This often translates into national monitoring requirements to assess the effectiveness of these measures. In the United States, the Environmental Protection Agency (EPA) oversees monitoring programs under various regulations, including the Resource Conservation and Recovery Act (RCRA), which includes a list of hazardous constituents for groundwater monitoring. epa.govecfr.gov

A structured monitoring program will typically include the following stages:

Planning: Defining objectives, selecting sampling sites, determining the frequency of sampling, and choosing analytical methods.

Implementation: Field sampling, sample preservation, and transportation to the laboratory.

Analysis: Laboratory analysis using validated methods to determine the concentration of 1,2,3,4,9-PeCDF and other relevant compounds.

Data Interpretation and Reporting: Comparing results to relevant guidelines and standards, assessing trends, and disseminating findings to stakeholders and regulatory bodies.

An example of the types of data collected in such programs is presented in the table below, which shows hypothetical detection levels for 2,3,4,7,8-PeCDF, a closely related and well-studied congener, in different environmental matrices.

Environmental MatrixAnalytical MethodTypical Detection Level
WaterEPA Method 161350 pg/L
SoilEPA Method 1613Varies by soil type
SedimentNOAA NST 130.301 ng/g
Marine Animal TissueNOAA NST 130.314.7 ng/g

This table is based on data for 2,3,4,7,8-Pentachlorodibenzofuran (B44125) as a proxy for illustrating typical monitoring data. nih.gov

Application of Soil Guideline Values (SGVs) and Sediment Screening Values in Research

Soil Guideline Values (SGVs) and Sediment Screening Values are instrumental in the risk assessment and management of land contaminated with 1,2,3,4,9-PeCDF. These values provide a benchmark against which measured concentrations in the environment can be compared to determine if further investigation or remedial action is necessary. researchgate.net They are not cleanup levels themselves but serve as triggers for a more detailed site-specific risk assessment. pops.int

The development of these guideline values is a scientifically rigorous process that considers the toxicity of the substance and the potential exposure pathways to human and ecological receptors. researchgate.net For PCDFs, toxicity is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate the toxicity of a specific congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov

In research, SGVs and sediment screening values are applied to:

Prioritize sites: Identify contaminated sites that pose a potential risk and require more detailed investigation.

Guide remediation efforts: Inform the development of risk-based cleanup goals.

Evaluate the effectiveness of remediation: Assess whether cleanup activities have reduced contaminant concentrations to acceptable levels.

Different jurisdictions have developed their own sets of screening levels, which can vary based on the underlying scientific assumptions and policy decisions. pops.intepa.gov For example, the UK has a framework for developing soil screening values for ecological risk assessment, while the US EPA has developed Ecological Soil Screening Levels (Eco-SSLs). epa.govwww.gov.uk

The following table provides an example of different types of soil and sediment values used in environmental risk assessment.

Value TypeDescription
Soil Guideline Value (SGV)A scientifically based value representing an 'intervention value' that indicates a potential unacceptable risk to human health, prompting further action. researchgate.net
Sediment Screening ValueA concentration in sediment used to identify potential ecological risks and guide further investigation. epa.gov
Ecological Soil Screening Level (Eco-SSL)Developed by the US EPA to screen for potential ecological risks at contaminated sites. epa.gov
Effects Range-Low (ER-L)The concentration below which adverse effects on organisms are rarely observed. epa.gov
Effects Range-Median (ER-M)The concentration at which adverse effects are frequently observed. epa.gov

Modeling of Environmental Contamination History for Source Apportionment and Exposure Reconstruction

Modeling the environmental contamination history of 1,2,3,4,9-PeCDF is a crucial research tool for understanding its long-term fate and transport, identifying historical sources of pollution, and reconstructing past human and ecological exposures. Due to the persistent nature of PCDFs, they can remain in the environment for extended periods, making historical reconstruction a complex but necessary task. iisd.org

These models often utilize a combination of environmental monitoring data, historical industrial activity records, and mathematical algorithms to simulate the release, transport, and deposition of contaminants over time. For instance, sediment cores can provide a historical record of PCDF deposition, with deeper layers corresponding to earlier time periods. By analyzing the concentration and congener profile of PCDFs in different sediment layers, researchers can infer changes in emission sources and levels over decades.

Key applications of environmental contamination history modeling in the context of 1,2,3,4,9-PeCDF research include:

Source Apportionment: Distinguishing between different historical and ongoing sources of PCDF contamination in a particular area. This is vital for assigning responsibility for remediation and for developing effective source reduction strategies.

Exposure Reconstruction: Estimating past exposure levels for human populations and wildlife. This information is critical for epidemiological studies that aim to link historical exposures to adverse health outcomes.

Evaluating Regulatory Effectiveness: Assessing the impact of past regulatory actions, such as the implementation of the Stockholm Convention, on reducing environmental levels of PCDFs. iisd.org

The complexity of these models can range from simple mass balance calculations to sophisticated, multi-compartment dynamic models that account for various environmental processes such as atmospheric transport, deposition, and bioaccumulation.

International and National Regulatory Frameworks Impacting PCDF Research (e.g., POPs conventions)

Research on 1,2,3,4,9-PeCDF is significantly influenced by a web of international and national regulatory frameworks aimed at controlling persistent organic pollutants (POPs). reach24h.com The most prominent of these is the Stockholm Convention on Persistent Organic Pollutants , a global treaty to protect human health and the environment from these harmful chemicals. epd.gov.hkpops.int

PCDFs, as a class of unintentionally produced POPs, are listed in Annex C of the Stockholm Convention. iisd.org This obligates signatory parties to take measures to reduce and, where feasible, ultimately eliminate their release. epd.gov.hketi-swiss.com This international mandate drives much of the national-level regulation and, consequently, the research agenda for PCDFs.

Key aspects of these regulatory frameworks that impact research include:

Emission Inventories: The Convention requires parties to develop and maintain inventories of PCDF releases. This necessitates research into emission factors for various industrial sources and the development of reliable analytical methods for quantifying PCDFs in complex mixtures.

Best Available Techniques (BAT) and Best Environmental Practices (BEP): The Convention promotes the use of BAT and BEP to minimize the unintentional formation and release of PCDFs. Research is ongoing to identify, evaluate, and improve these techniques for various industrial sectors.

Monitoring and Effectiveness Evaluation: Parties to the Convention are required to monitor the presence of POPs in the environment and in human populations to assess the effectiveness of the measures taken. iisd.org This creates a continuous demand for research on monitoring strategies, analytical methods, and data interpretation.

At the national level, countries implement the provisions of the Stockholm Convention through their own regulations. For example, the European Union has its own POPs Regulation, which often sets stricter standards than the global convention. reach24h.com In the United States, the EPA regulates PCDFs under various statutes, including the Clean Air Act, the Clean Water Act, and the Toxic Substances Control Act.

The following table lists some of the key international and national regulatory frameworks relevant to PCDF research.

Regulatory FrameworkJurisdictionKey Provisions for PCDFs
Stockholm Convention on Persistent Organic PollutantsInternationalListing in Annex C (Unintentional Production); requirement to reduce/eliminate releases. iisd.orgepd.gov.hk
Basel ConventionInternationalControls transboundary movements of hazardous wastes, which may contain PCDFs. vpo.go.tz
EU POPs RegulationEuropean UnionImplements the Stockholm Convention, often with stricter requirements. reach24h.com
US Environmental Protection Agency (EPA) RegulationsUnited StatesRegulates PCDFs under various acts, including setting standards for air and water quality and managing hazardous waste.

Remediation and Mitigation Technologies for Pentachlorodibenzofuran Contaminated Sites

Development of Decontamination Methods for Contaminated Soils and Sediments

The decontamination of soils and sediments laden with pentachlorodibenzofurans requires robust and effective remediation technologies. Given their persistent nature, a variety of methods are being explored and implemented.

One of the most direct and effective methods for dealing with contaminated source areas is the physical removal of the affected soil through excavation. augustmack.com This process requires careful waste characterization and adherence to federal, state, and local regulations for proper disposal of the excavated materials. augustmack.com For less accessible areas or to prevent the further spread of contaminants into groundwater, in-situ (in-place) treatment methods are often preferred. augustmack.com

Over the last two decades, in-situ technologies have become more common for treating chlorinated compounds. augustmack.com These include:

Thermal Remediation : This technique involves heating the subsurface soil and groundwater to degrade or volatilize the chlorinated solvents. augustmack.com A system of buried electrodes is used to apply electrical resistive heating, and the volatilized contaminants are then captured by a vapor recovery system for off-site disposal. augustmack.com While it has significant capital costs, thermal remediation can achieve rapid cleanup of source areas. augustmack.com

In-Situ Chemical Reduction (ISCR) : ISCR facilitates the reductive dechlorination of contaminants through both biotic and abiotic pathways. augustmack.com This is often achieved by injecting a mixture that can include zero-valent iron (ZVI), a carbon nutrient source, and specific microbial cultures like Dehalococcoides (DHC). augustmack.com These reagents can remain active for up to a few years, and multiple injections may be necessary to reach remediation goals. augustmack.com

Permeable Reactive Barriers (PRBs) : Longer-lasting ISCR reagents can be used to create underground barriers that remediate contaminated groundwater as it flows through. augustmack.com PRBs are typically used to prevent the off-site migration of a contaminant plume or as a final "polishing" step. augustmack.com

Bioremediation : This process utilizes microorganisms to break down hazardous substances. nih.gov While it has been a staple in wastewater treatment, its application to contaminated soils and groundwater is a more recent and developing field. nih.gov Bioaugmentation, a form of bioremediation, involves the introduction of specific microbial strains to enhance the degradation of contaminants. nih.gov

The selection of a remediation strategy is highly site-specific and depends on factors like the extent of contamination, site geology, and regulatory requirements. augustmack.comnih.gov A comprehensive site characterization is essential for developing an effective remediation plan. augustmack.com

Table 1: Overview of Remediation Technologies for Contaminated Soils and Sediments

Remediation Technology Description Key Advantages Key Considerations
Excavation Physical removal of contaminated soil for off-site disposal. augustmack.com Highly effective for source removal. augustmack.com Requires accessible areas; disposal regulations must be followed. augustmack.com
Thermal Remediation Heating the subsurface to degrade or volatilize contaminants, which are then captured. augustmack.com Rapid cleanup of source areas. augustmack.com High capital expense. augustmack.com
In-Situ Chemical Reduction (ISCR) Injection of reagents to promote chemical and biological degradation of contaminants. augustmack.com Effective for in-place treatment; can be long-lasting. augustmack.com May require multiple applications; effectiveness depends on subsurface conditions. augustmack.com
Permeable Reactive Barriers (PRBs) Subsurface barriers that treat contaminated groundwater as it passes through. augustmack.com Prevents off-site migration; good for plume management. augustmack.com Long-term performance monitoring is necessary. augustmack.com
Bioremediation Use of microorganisms to degrade hazardous substances. nih.gov Potentially cost-effective and sustainable. nih.gov Can be a slower process; effectiveness depends on microbial activity. nih.gov

Strategies for Controlling Emissions from Industrial and Combustion Sources

1,2,3,4,9-Pentachlorodibenzofuran, like other polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), is not intentionally produced but is an unwanted byproduct of various industrial and combustion processes. epa.gov Controlling these emissions is a key strategy in preventing environmental contamination.

Industrial sources of PCDD/Fs include secondary metallurgical melting processes (such as secondary zinc and copper smelters), industrial waste incinerators, and cement production. nih.gov Studies have shown that secondary metallurgical processes can be more significant emitters of PCDD/Fs than industrial waste incineration. nih.gov

Effective control of PCDD/F emissions from these sources often involves a multi-pronged approach targeting the flue gases:

Air Pollution Control Devices (APCDs) : A typical APCD train for controlling PCDD/F emissions can include a cyclone separator, a secondary combustion chamber, a waste heat boiler, a quenching/deacidification tower, and a baghouse filter. aaqr.org

Activated Carbon Injection : Injecting activated carbon into the flue gas stream is an effective method for adsorbing PCDD/Fs. aaqr.org The activated carbon, with the adsorbed contaminants, is then collected in baghouse filters. aaqr.org The quality and continuous injection of the activated carbon are crucial for high removal efficiency. aaqr.org

Temperature Control : Maintaining a high temperature (around 800°C) and sufficient residence time (over 2 seconds) in a secondary combustion chamber promotes the complete destruction of volatile organic compounds and can reduce PCDD/F formation. aaqr.org Conversely, rapid cooling of flue gases in a quenching tower helps to prevent the de novo synthesis of PCDD/Fs, which occurs at lower temperatures. aaqr.org

Baghouse Filters : These filters, often used in conjunction with activated carbon injection, physically remove particulate matter, including the activated carbon with adsorbed PCDD/Fs, from the flue gas. aaqr.org Proper operation and avoiding backflushing are important for their effectiveness. aaqr.org

Research has demonstrated that a combination of activated carbon injection and baghouse filters can significantly reduce PCDD/F concentrations, with removal efficiencies for both concentration and toxicity equivalents (I-TEQ) reaching 90% and 94%, respectively, in one study of a pesticide plant. aaqr.org However, these efficiencies can be affected by operational factors. aaqr.org

Table 2: Emission Control Strategies for Industrial and Combustion Sources

Control Strategy Mechanism of Action Typical Application Reported Efficiency
Activated Carbon Injection Adsorption of PCDD/Fs from flue gas onto activated carbon particles. aaqr.org Used in conjunction with particulate control devices like baghouse filters. aaqr.org A key component in achieving high removal rates. aaqr.org
Secondary Combustion High-temperature incineration to destroy organic precursors of PCDD/Fs. aaqr.org Integrated into the initial stages of the air pollution control system. aaqr.org Promotes complete combustion. aaqr.org
Quenching/Deacidification Rapid cooling of flue gas to prevent de novo synthesis of PCDD/Fs and remove acidic gases. aaqr.org Positioned after the combustion chambers and before particulate control. aaqr.org Reduces residence time in the temperature window for PCDF formation. aaqr.org
Baghouse Filters Filtration of particulate matter, including activated carbon with adsorbed PCDD/Fs. aaqr.org Final stage of particulate and PCDD/F removal from flue gas. aaqr.org Can achieve over 90% removal efficiency when properly operated with activated carbon. aaqr.org

More stringent regulations on PCDD/F emissions in recent years have led to a general decrease in the emission factors from many industrial sources. nih.gov Continuous monitoring and optimization of control technologies are essential for maintaining low emission levels.

Q & A

Q. What analytical methods are recommended for quantifying PeCDF isomers in environmental samples?

Gas chromatography (GC) with non-polar columns, such as RTX-5, coupled with mass spectrometry (MS), is widely used. Key parameters include:

  • Column type : RTX-5 (60 m × 0.25 mm × 0.25 μm)
  • Carrier gas : Helium
  • Temperature ramp : 170°C to 320°C at 1°C/min . Calibration standards (e.g., 0.08–640 pg/μL) and isotope dilution techniques are critical for accurate quantification, as highlighted in EN-1948 extraction standards .

Q. What are the primary toxicological targets of PeCDFs in animal models?

Oral exposure studies on 2,3,4,7,8-PeCDF identify the liver, adrenal gland, thyroid, thymus, and developmental systems as sensitive targets. Lowest Observed Adverse Effect Levels (LOAELs) for hepatic effects in rats range from 0.1–1.0 μg/kg/day . Congener-specific differences in toxicity highlight the need for isomer-resolved analyses .

Advanced Research Questions

Q. How can researchers address data gaps in chronic toxicity studies for understudied PeCDF isomers?

Methodology :

  • Benchmark Dose (BMD) Modeling : Apply BMD analysis to subchronic studies (e.g., 13-week rat dietary exposure) to extrapolate chronic effects. For example, BMD modeling of relative liver weight changes in female rats exposed to 1,2,3,7,8-PeCDF identified a BMD10 (10% effect level) of 0.3 μg/kg/day .
  • Cross-Species Extrapolation : Use toxicokinetic models to adjust for metabolic differences between rodents and humans.

Q. What challenges arise in comparing Toxic Equivalence Factors (TEFs) across PeCDF isomers?

  • Variability in TEF Values : For example, 2,3,4,7,8-PeCDF has a TEF of 0.3, while 1,2,3,7,8-PeCDF has a TEF of 0.03 due to differences in aryl hydrocarbon receptor (AhR) binding affinity .
  • Methodological Solution : Use congener-specific analytical techniques (e.g., high-resolution GC-MS) paired with in vitro bioassays (e.g., DR-CALUX®) to validate isomer-specific potency .

Q. How can researchers resolve contradictions in isomer-specific toxicity data?

  • Case Study : While 2,3,4,7,8-PeCDF shows robust hepatotoxicity (LOAEL = 0.1 μg/kg/day), chronic oral MRLs for 1,2,3,7,8-PeCDF remain undefined due to insufficient data .
  • Approach : Conduct comparative studies using standardized protocols (e.g., OECD Test Guidelines) to isolate positional chlorine substitution effects on toxicity .

Methodological Considerations for Environmental Monitoring

Q. What quality control measures are essential for PeCDF detection in complex matrices?

  • Internal Standards : Use isotopically labeled analogs (e.g., <sup>13</sup>C12-PeCDF) to correct for recovery losses .
  • Matrix Spike Experiments : Validate extraction efficiency in sediments or biological tissues by spiking known concentrations (e.g., 50 μg/mL in toluene) and comparing recoveries .

Q. How do regulatory benchmarks for PeCDFs inform risk assessment frameworks?

  • Air Contaminant Benchmarks : For 2,3,4,7,8-PeCDF, a screening level of 0.3 pg/m<sup>3</sup> is recommended to mitigate inhalation risks .
  • Epidemiological Data Integration : Leverage NHANES pooled serum data (e.g., 1,2,3,7,8-PeCDF detected at 2.21 pg/g lipid) to model population-level exposure .

Data Gaps and Future Research Directions

  • Chronic Toxicity : No studies exist for 1,2,3,4,9-PeCDF; prioritize 2-year bioassays with histopathological endpoints .
  • Environmental Fate : Investigate photodegradation rates and bioaccumulation factors using <sup>14</sup>C-labeled PeCDFs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.